N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a type of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Synthetic Applications and Compound Diversity : The compound's structure is reminiscent of thienopyrimidines, a class with diverse synthetic and potential therapeutic applications. For instance, Abdel-rahman et al. (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines, demonstrating the antimicrobial potential of thienopyrimidine derivatives Abdel-rahman, Bakhite, & Al-Taifi, 2002. Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing the chemical versatility of this scaffold Bakhite, Al‐Sehemi, & Yamada, 2005.
Pharmacological Interests : Thienopyrimidines have been investigated for their potential pharmacological activities. The compound's structure suggests relevance in designing molecules with biological activities. Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized benzodifuranyl derivatives, including thiazolopyrimidines, as anti-inflammatory and analgesic agents, underscoring the therapeutic potential of structurally related compounds Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Methodological Advances : The advancement in synthetic methodologies involving thienopyrimidines highlights the compound's significance in research applications. Ahn & Jeon (2021) described a solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, indicating the ongoing development of synthetic strategies for thienopyrimidine derivatives Ahn & Jeon, 2021.
Bioactive Compound Synthesis : The compound belongs to a class that has been explored for the synthesis of bioactive molecules. Shaabani et al. (2009) demonstrated a one-pot synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, highlighting the utility of similar structures in creating compounds with potential biological activities Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009.
Mechanism of Action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Biochemical Analysis
Biochemical Properties
Pyrimido[4,5-d]pyrimidines, to which this compound belongs, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Related compounds have been used in animal models, such as the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) model, for bladder cancer research
Metabolic Pathways
Pyrimidine metabolism is a complex process involving several enzymes and cofactors
Properties
IUPAC Name |
N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-15-11(19)8-7-9(10(18)14-5-3-4-6-17)21-12(8)16(2)13(15)20/h7,17H,3-6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIXSTWAGMHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCCO)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.